N-(pyridin-3-ylmethyl)pentan-3-amine
Description
N-(pyridin-3-ylmethyl)pentan-3-amine is a tertiary amine featuring a pyridin-3-ylmethyl group attached to the nitrogen of a pentan-3-amine backbone (molecular formula: C₁₁H₁₈N₂). Synthesized primarily via reductive amination of pentan-3-amine with 3-pyridinecarboxaldehyde, this compound exhibits a unique balance of lipophilicity and hydrogen-bonding capacity due to its pyridine ring and branched alkyl chain . Its structural attributes make it a versatile intermediate in pharmaceutical synthesis, particularly for targeting enzymes and receptors in drug discovery .
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)pentan-3-amine |
InChI |
InChI=1S/C11H18N2/c1-3-11(4-2)13-9-10-6-5-7-12-8-10/h5-8,11,13H,3-4,9H2,1-2H3 |
InChI Key |
XVBCMSPBCSXFCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)pentan-3-amine typically involves the reaction of pyridin-3-ylmethanol with pentan-3-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)pentan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Therapeutic Applications
N-(pyridin-3-ylmethyl)pentan-3-amine has been investigated for its potential as an inhibitor of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, particularly nicotinamide adenine dinucleotide phosphate (NAMPT). This enzyme is crucial in the salvage pathway of NAD biosynthesis and is implicated in several diseases, including cancer and metabolic disorders.
Cancer Therapy
Research indicates that compounds similar to this compound can inhibit NAMPT, leading to reduced NAD levels and subsequent apoptosis in cancer cells. A patent describes derivatives of this compound being utilized for cancer treatment, highlighting its potential efficacy against tumors that exhibit high levels of NAMPT activity .
Neurodegenerative Disorders
Another area of interest is the compound's potential application in neurodegenerative diseases. By modulating NAD levels, this compound may influence neuroprotective pathways. Studies have shown that manipulating NAD metabolism can impact neuronal survival and function, suggesting a therapeutic angle for conditions such as Alzheimer's disease .
Case Studies and Research Findings
Several studies have documented the effects of this compound and related compounds on cellular models:
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)pentan-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Variations in Pyridine Substitution Position
The position of substitution on the pyridine ring significantly impacts electronic properties and biological interactions.
| Compound Name | Pyridine Substitution | Key Properties |
|---|---|---|
| N-(pyridin-3-ylmethyl)pentan-3-amine | 3-position | Enhanced hydrogen-bonding with biological targets due to lone pair orientation |
| N-(pyridin-4-ylmethyl)oxetan-3-amine | 4-position | Reduced steric hindrance; higher solubility in polar solvents |
| N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine | 2-position | Weaker receptor binding due to altered electron distribution |
Key Findings :
- 3-position substitution (as in the target compound) optimizes interactions with enzymatic active sites, enhancing inhibitory potency .
- 4-position derivatives exhibit higher solubility but lower target affinity .
- 2-position substitution disrupts π-π stacking interactions, reducing biological activity .
Alkyl Chain Modifications
Altering the alkyl chain length or branching influences lipophilicity and steric effects.
| Compound Name | Alkyl Chain Structure | Molecular Weight | LogP* | Biological Relevance |
|---|---|---|---|---|
| This compound | Pentan-3-amine (C₅) | 178.28 g/mol | 1.8 | Balanced lipophilicity for blood-brain barrier penetration |
| N-(pyridin-3-ylmethyl)heptan-3-amine | Heptan-3-amine (C₇) | 206.33 g/mol | 2.9 | Increased membrane permeability; potential toxicity risks |
| (2-Methylpentan-3-yl)[2-(pyridin-2-yl)ethyl]amine | Branched C₅ chain | 220.35 g/mol | 2.5 | Hindered amine motif improves metabolic stability |
Key Findings :
- Pentan-3-amine provides optimal chain length for therapeutic applications, avoiding excessive hydrophobicity .
- Heptan-3-amine derivatives exhibit higher LogP values, favoring tissue accumulation but raising toxicity concerns .
- Branched chains enhance steric shielding, reducing off-target interactions .
Substituent Effects on the Pyridine Ring
Additional substituents on the pyridine ring modulate electronic and steric properties.
Key Findings :
- Methyl groups at the 6-position (e.g., 6-methyl-N-(3-methylpentan-2-yl)pyridin-3-amine) improve selectivity for kinase inhibitors .
- Methoxy groups (e.g., 2-methoxy derivatives) increase solubility but may reduce metabolic stability .
- Trimethoxybenzyl derivatives (e.g., N-(3,4,5-trimethoxybenzyl)pentan-3-amine) exhibit potent anticancer activity due to enhanced aromatic interactions .
Mechanistic and Functional Implications
- Target Affinity : The 3-pyridinylmethyl group in this compound facilitates binding to serotonin and dopamine receptors, making it a candidate for neuropharmacology .
- Metabolic Stability : Branched alkyl chains (e.g., in hindered amines like (2-Methylpentan-3-yl)[2-(pyridin-2-yl)ethyl]amine) resist oxidative degradation, prolonging half-life .
- Toxicity Profile : Longer alkyl chains (e.g., heptan-3-amine) correlate with hepatotoxicity, limiting therapeutic utility despite improved bioavailability .
Biological Activity
N-(pyridin-3-ylmethyl)pentan-3-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring attached to a pentan-3-amine chain. Its molecular formula is , and it has been identified as having various biological activities, particularly as an inhibitor in certain enzymatic pathways.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator , influencing various biochemical pathways associated with cell signaling and metabolic processes.
Key Mechanisms:
- PI3-Kinase Inhibition : Similar compounds have been shown to inhibit PI3K activity, which is crucial for various cellular functions, including growth and apoptosis regulation. The inhibition of PI3K can lead to alterations in cell proliferation and survival pathways .
- Dihydrofolate Reductase (DHFR) Inhibition : Compounds with structural similarities have demonstrated inhibitory effects on DHFR, an enzyme critical for DNA synthesis and repair. This inhibition may result in antitumor activity, as seen in studies involving other pyridine derivatives .
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties through mechanisms similar to those observed in other pyridine-based compounds. For example, studies have shown that related compounds can induce apoptosis in cancer cell lines by disrupting critical signaling pathways .
Pharmacological Studies
A series of experiments have been conducted to evaluate the biological effects of this compound:
- In vitro Studies : These studies focus on the compound's ability to inhibit cancer cell growth and induce apoptosis. For instance, derivatives have been tested against various tumor cell lines, revealing dose-dependent responses that suggest potential therapeutic applications .
| Compound | Target | Activity | Reference |
|---|---|---|---|
| This compound | PI3K | Inhibition | |
| Related Pyridine Derivative | DHFR | Inhibition | |
| Pyridine-based Compound | Cancer Cell Lines | Antiproliferative |
Case Studies
- Antitumor Efficacy : A study evaluating multiple pyridine derivatives found that those similar to this compound exhibited significant antitumor activity against resistant cancer models. The results indicated that these compounds could serve as potential leads for developing new anticancer therapies .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound could modulate apoptotic pathways via PI3K/Akt signaling, leading to enhanced apoptosis in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
